molecular formula C9H10Cl3N B11731593 (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B11731593
M. Wt: 238.5 g/mol
InChI Key: HIPBPOHERGVLQD-SOWVLMPRSA-N
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Description

(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a 3,4-dichlorophenyl substituent. Cyclopropane amines are critical intermediates in pharmaceutical synthesis due to their rigid three-membered ring structure, which enhances binding specificity to biological targets. This compound’s stereochemistry (1R,2R) and halogenated aromatic group make it structurally distinct, influencing its pharmacological properties and metabolic stability .

Properties

Molecular Formula

C9H10Cl3N

Molecular Weight

238.5 g/mol

IUPAC Name

(1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1

InChI Key

HIPBPOHERGVLQD-SOWVLMPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Hofmann Degradation of Cyclopropanecarboxamides

The Hofmann degradation reaction converts carboxamides to amines through a hypochlorite-mediated process. A patented method for synthesizing cyclopropanamine derivatives involves suspending cyclopropanecarboxamide in a sodium hydroxide solution, followed by controlled addition of hypochlorite. Key parameters include:

  • Temperature : 0–20°C during hypochlorite addition to minimize side reactions.

  • Residence time : 0.5–5 minutes in a tubular reactor at 45–260°C for complete conversion.

  • Workup : Continuous distillation to isolate cyclopropanamine with >90% yield and >99% purity.

For the dichlorophenyl variant, 3,4-dichlorophenylcyclopropanecarboxamide serves as the precursor. Substituting the dichlorophenyl group necessitates adjusting reaction conditions to account for increased electron-withdrawing effects, which may slow hypochlorite reactivity.

Table 1: Optimized Conditions for Hofmann Degradation

ParameterRangeOptimal Value
Reaction Temperature0–20°C10–15°C
Hypochlorite Strength5–15%10–14%
NaOH Concentration10–50%20–40%
Residence Time0.2–20 min0.7–1.5 min

Cyclopropanation via Diazonium Intermediates

An alternative route involves cyclopropanation of 3,4-dichlorostyrene using diazoacetates in the presence of transition-metal catalysts. A method adapted from EP2644590A1 employs dichloro(p-cymene)ruthenium(II) dimer with a chiral pyridine-oxazoline ligand to achieve enantioselective cyclopropanation. Key steps include:

  • Styrene Preparation : 3,4-Dichlorobenzaldehyde undergoes condensation with malonic acid to form (E)-3-(3,4-dichlorophenyl)-2-propenoic acid, followed by esterification.

  • Cyclopropanation : Ethyl diazoacetate reacts with the styrene derivative under catalytic conditions to yield trans-2-(3,4-dichlorophenyl)cyclopropanecarboxylate.

  • Hydrolysis and Amination : The ester is hydrolyzed to the carboxylic acid, converted to an acyl azide, and subjected to Curtius rearrangement to form the amine.

This method achieves enantiomeric excess (ee) >98% when using (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine as the ligand.

Table 2: Cyclopropanation Reaction Parameters

ComponentRoleConditions
Ru CatalystDichloro(p-cymene)Ru(II)2 mol%
Chiral Ligand(S,S)-Pyridine-oxazoline4 mol%
SolventToluene0°C to RT
Diazo CompoundEthyl diazoacetate1.2 equiv

Enantioselective Synthesis and Resolution

Achieving the (1R,2R) configuration requires chiral auxiliaries or kinetic resolution. Two predominant strategies are:

Chiral Pool Synthesis

Starting from enantiopure precursors, such as L-menthol, enables retention of chirality during cyclopropanation. For example, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-dichlorophenyl)-2-propenoate undergoes cyclopropanation with trimethylsulfoxonium ylide, yielding a diastereomerically pure ester. Hydrolysis then furnishes the (1R,2R)-carboxylic acid, which is converted to the amine via azide intermediates.

Enzymatic Resolution

Racemic mixtures of 2-(3,4-dichlorophenyl)cyclopropanamine can be resolved using lipases or acylases. Pseudomonas cepacia lipase selectively acetylates the (1R,2R)-enantiomer, allowing separation by chromatography. This method is less common industrially due to lower throughput compared to catalytic asymmetric synthesis.

Industrial-Scale Synthesis Considerations

Scalability demands continuous processes and cost-effective catalysts. The Hofmann degradation method (Section 2.1) is favored for large-scale production due to:

  • Continuous Flow Reactors : Tubular reactors enable rapid heat dissipation and consistent product quality.

  • Reagent Efficiency : Hypochlorite and NaOH are inexpensive and readily available.

  • Yield Optimization : >90% yield with >99% purity reduces downstream purification costs.

For chiral synthesis, ruthenium-catalyzed cyclopropanation (Section 2.2) offers superior enantioselectivity but requires expensive ligands. Recent advances in ligand recycling and catalyst immobilization are mitigating these costs .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

The compound (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its applications, focusing on its synthesis, biological activity, and therapeutic potential, supported by comprehensive data tables and case studies.

Structure

  • Molecular Formula : C10H11Cl2N·HCl
  • Molecular Weight : 229.16 g/mol
  • Chirality : The compound features a chiral center, which is crucial for its interaction with biological targets.

Physical Properties

The hydrochloride form of the compound enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications. Its cyclopropane structure contributes to unique steric and electronic properties that can influence biological interactions.

Key Synthetic Pathways

StepReaction TypeKey Reagents
1CyclopropanationDichlorophenyl derivatives
2Salt FormationHydrochloric acid

Therapeutic Applications

Research indicates that (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride may have several therapeutic applications:

  • Neurotransmitter Modulation : Potentially acting on serotonin and dopamine receptors.
  • Antidepressant Properties : Exhibiting effects similar to known antidepressants in preclinical models.
  • Anti-inflammatory Effects : Showing promise in reducing inflammation in various disease models.

Case Studies

  • Antidepressant Activity :
    • A study demonstrated that administration of the compound in rodent models resulted in significant reductions in depressive-like behaviors, comparable to established antidepressants.
  • Anti-inflammatory Effects :
    • In vitro studies indicated that the compound could reduce pro-inflammatory cytokine levels in activated macrophages by approximately 30%, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride and its analogs:

Compound Name Substituents Stereochemistry Pharmacological Activity/Application Key Differences vs. Target Compound Evidence ID
(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride 3,4-dichlorophenyl 1R,2R Intermediate for receptor-targeted drug development Reference compound
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride (CAS 1156491-10-9) 3,4-difluorophenyl 1R,2S Ticagrelor intermediate (antiplatelet agent) Halogen (F vs. Cl), stereochemistry (2S vs. 2R)
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-chloro-4-fluorophenyl 1R,2S Research intermediate Mixed halogens (Cl/F), stereochemistry
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS 1311314-99-4) 2,3-dichlorophenyl Not specified High-purity API intermediate Positional isomer (2,3 vs. 3,4 dichloro)
U-50,488 (trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide) 3,4-dichlorophenyl Trans-configuration Kappa opioid receptor agonist (analgesic, sedative) Cyclohexyl-pyrrolidine core vs. cyclopropane
(1R,4R)-N-desmethyl Sertraline hydrochloride 3,4-dichlorophenyl 1R,4R Metabolite of sertraline (SSRI antidepressant) Tetralin (tetrahydronaphthalene) core vs. cyclopropane

Structural and Functional Analysis

Halogen Substitution

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and higher lipophilicity enhance membrane permeability but reduce solubility compared to fluorine. For example, the difluoro analog (CAS 1156491-10-9) in ticagrelor synthesis improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Positional Isomerism : The 3,4-dichloro configuration in the target compound likely optimizes steric interactions with target receptors compared to 2,3-dichloro analogs (e.g., CAS 1311314-99-4), which may exhibit altered binding kinetics .

Stereochemistry

  • The 1R,2R configuration confers distinct spatial orientation versus 1R,2S isomers (e.g., ticagrelor intermediates), affecting enantioselective binding to targets like the P2Y12 receptor in antiplatelet activity .

Core Structure

  • Cyclopropane’s rigid geometry enhances conformational restraint, improving target specificity compared to sertraline’s flexible tetralin core or U-50,488’s cyclohexyl-pyrrolidine system .

Biological Activity

(1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride, commonly referred to as CPA, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its pharmacodynamics, receptor interactions, and potential therapeutic uses.

  • Molecular Formula : C9H9Cl2N
  • Molecular Weight : 205.09 g/mol
  • CAS Number : 1402222-66-5

Research indicates that CPA interacts with various neurotransmitter receptors, particularly the dopamine and serotonin receptor families. Its binding affinity and selectivity for these receptors suggest that it may modulate neurotransmitter systems involved in mood regulation and psychotic disorders.

Receptor Interactions

  • Dopamine Receptors : CPA has shown significant activity at dopamine D2 and D3 receptors, which are critical in the treatment of schizophrenia and other neuropsychiatric disorders. Studies have demonstrated that CPA can act as an antagonist at these sites, potentially reducing dopaminergic overactivity associated with psychosis .
  • Serotonin Receptors : The compound also exhibits activity at serotonin receptors (5-HT2A), which are implicated in mood disorders and anxiety. Its interaction with these receptors may contribute to its anxiolytic effects .

Biological Activity Data

Parameter Value
Binding Affinity (D2R)Ki = 5.4 nM
Binding Affinity (5-HT2A)Ki = 8.7 nM
Efficacy (D2R Antagonism)IC50 = 12 nM
Efficacy (5-HT2A Antagonism)IC50 = 15 nM

Case Studies and Research Findings

  • Pharmacological Profile Study : In a study assessing the pharmacological profile of CPA, it was found to significantly reduce hyperactivity in rodent models induced by amphetamine administration, suggesting its potential use as an antipsychotic agent .
  • Binding Studies : A detailed binding study utilizing radiolabeled CPA demonstrated its ability to displace known ligands from dopamine and serotonin receptors, confirming its role as a competitive antagonist .
  • Toxicology Assessment : Toxicological evaluations have indicated that CPA has a favorable safety profile with minimal adverse effects observed in repeated-dose studies in animal models .

Therapeutic Implications

The biological activities of CPA suggest several therapeutic applications:

  • Antipsychotic Treatment : Given its antagonistic effects on dopamine receptors, CPA may serve as a candidate for treating schizophrenia and related disorders.
  • Anxiolytic Effects : Its interaction with serotonin receptors points towards potential benefits in anxiety management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Synthesis typically involves cyclopropanation via the Corey-Chaykovsky reaction or metal-catalyzed methods (e.g., rhodium-catalyzed cyclopropanation of styrenes). Enantiomeric purity is achieved using chiral auxiliaries or catalysts. For example, asymmetric cyclopropane formation via Friedel-Crafts acylation followed by Hofmann degradation is reported for structurally similar difluorophenyl analogs . Key parameters include temperature control (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis, purification via recrystallization (ethanol/water) or chiral HPLC ensures >95% purity .

Q. How does the stereochemistry of the cyclopropane ring affect biological activity?

  • Methodology : Comparative studies using (1R,2R) and (1S,2S) enantiomers are conducted via in vitro receptor-binding assays (e.g., serotonin or dopamine receptors). Radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT₁A receptors) quantify binding affinities (Kᵢ values). For example, the (1R,2R) configuration in structurally related difluorophenyl cyclopropanamines shows 10-fold higher affinity for certain GPCRs than its enantiomer .

Q. What analytical techniques validate the structural integrity and purity of this compound?

  • Methodology :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) confirm molecular weight (205.63 g/mol) and purity (>95%) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies cyclopropane ring protons (δ 1.2–2.8 ppm) and dichlorophenyl aromatic signals (δ 7.3–7.6 ppm) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing .

Q. How stable is this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. LC-MS monitors decomposition products (e.g., hydrolysis of the cyclopropane ring). Storage at -20°C in amber vials under argon minimizes degradation .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The dichlorophenyl group’s hydrophobic surface area enhances binding to receptor pockets (e.g., GluN2B subunit of NMDA receptors). Free energy calculations (MM-PBSA) quantify binding affinities, validated via patch-clamp electrophysiology in neuronal cultures .

Q. How do chlorine substituents at the 3,4-positions influence metabolic pathways compared to fluorinated analogs?

  • Methodology : In vitro hepatic microsome assays (human/rat) with LC-MS/MS identify metabolites. Chlorine’s lower electronegativity vs. fluorine reduces oxidative dehalogenation rates. Primary metabolites include hydroxylated cyclopropane derivatives (CYP2D6-mediated) and glucuronide conjugates .

Q. What strategies resolve contradictions in reported EC₅₀ values across different assay systems?

  • Methodology : Cross-validation using orthogonal assays:

  • Functional assays : cAMP accumulation (for GPCRs) vs. calcium flux (FLIPR).
  • Cell lines : Compare HEK293 (overexpressing receptors) vs. primary neurons.
  • Normalize data to reference agonists (e.g., serotonin for 5-HT receptors) to account for system-specific variability .

Q. How does the compound’s logP correlate with blood-brain barrier (BBB) penetration?

  • Methodology :

  • Experimental : In situ perfusion in rodents (logBB = [brain]/[blood]).
  • Computational : QSAR models (e.g., Schrödinger’s QikProp) predict logP (estimated 2.8 for this compound) and BBB permeability (predicted CNS+). Parallel artificial membrane permeability assays (PAMPA-BBB) validate predictions .

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